molecular formula C7H11NO3 B1613436 Ethyl 4-oxopyrrolidine-3-carboxylate CAS No. 412281-21-1

Ethyl 4-oxopyrrolidine-3-carboxylate

Cat. No.: B1613436
CAS No.: 412281-21-1
M. Wt: 157.17 g/mol
InChI Key: QXAZQNAFKUKXOL-UHFFFAOYSA-N
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Description

Ethyl 4-oxopyrrolidine-3-carboxylate (CAS 916814-29-4) is a pyrrolidine derivative featuring a five-membered saturated ring with a ketone group at position 4 and an ethyl ester substituent at position 3. Its hydrochloride salt (C₇H₁₁NO₃·HCl) is commercially available with ≥95% purity and requires storage at 2–8°C for stability . The compound’s molecular structure, defined by the SMILES string CCOC(=O)C1CNCC1=O, exhibits a puckered pyrrolidine ring, as inferred from its InChIKey QXAZQNAFKUKXOL-UHFFFAOYSA-N . Predicted collision cross-sections (CCS) for its adducts range from 132.6 Ų ([M-H]⁻) to 142.5 Ų ([M+Na]⁺), reflecting its conformational flexibility in mass spectrometry .

This compound is widely used in pharmaceutical and fine chemical research due to its versatility as a synthetic intermediate. Its applications span drug discovery, agrochemical development, and materials science, particularly in synthesizing bioactive heterocycles .

Properties

IUPAC Name

ethyl 4-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-8-4-6(5)9/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAZQNAFKUKXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624693
Record name Ethyl 4-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412281-21-1
Record name Ethyl 4-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-oxopyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ammonia or an amine, followed by cyclization to form the pyrrolidine ring. The reaction typically requires heating and may be catalyzed by acids or bases.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The starting materials are mixed in reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Drug Candidates
Ethyl 4-oxopyrrolidine-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structural properties allow it to be modified into derivatives that exhibit therapeutic effects against various medical conditions, including neurological disorders and inflammation.

Case Study: Analgesic and Anti-inflammatory Properties
Research has indicated that derivatives of this compound demonstrate analgesic and anti-inflammatory activities. In one study, compounds synthesized from this precursor were tested for their ability to inhibit pro-inflammatory cytokines, showing promise for the treatment of inflammatory diseases .

Table 1: Summary of Pharmaceutical Applications

Application TypeDescriptionReferences
AnalgesicsDevelopment of pain-relief medications
Anti-inflammatory agentsCompounds targeting inflammation pathways
Neurological agentsIntermediates in drugs for neurological disorders

Organic Synthesis

This compound is widely utilized as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules efficiently.

Synthesis Techniques
Common synthetic routes involve reactions with amines and carbonyl compounds, leading to the formation of pyrrolidine derivatives. This versatility enhances the compound's utility in developing new chemical entities with desired properties.

Material Science

The compound is also explored in material science for its unique structural characteristics that can be leveraged in the development of advanced materials, including polymers and coatings.

Research Example: Polymer Development
Studies have shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant in creating materials for industrial uses .

Agricultural Chemistry

In agricultural chemistry, this compound is being investigated for its potential role in formulating agrochemicals. Its derivatives may contribute to developing more effective and environmentally friendly pesticides.

Biochemical Studies

Research involving this compound has also focused on its interactions with biological systems. These studies aim to elucidate its role in enzyme interactions and metabolic pathways, which is crucial for drug discovery.

Table 2: Summary of Biochemical Studies

Study TypeFindingsReferences
Enzyme InteractionInvestigated effects on specific enzyme activities
Metabolic PathwaysRole in metabolic processes related to drug metabolism

Conclusion and Future Directions

The applications of this compound span multiple scientific disciplines, indicating its importance as a chemical building block. Future research should focus on:

  • Mechanistic Studies: Further investigation into how this compound interacts at the molecular level with biological targets.
  • Clinical Trials: Assessing the safety and efficacy of synthesized derivatives in human subjects.
  • Structure-Activity Relationship (SAR) Studies: Exploring modifications to enhance therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of ethyl 4-oxopyrrolidine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s effects are mediated through its functional groups, which can form hydrogen bonds, ionic interactions, or covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs Within the Pyrrolidine Family

Ethyl 4,4-Dimethyl-2-Oxopyrrolidine-3-Carboxylate
  • Molecular Formula: C₉H₁₅NO₃
  • CAS : 90609-07-7
  • Key Features : Methyl groups at C4 and a ketone at C2.
  • Properties : Increased steric hindrance due to dimethyl substitution, raising the molecular weight to 185.22 g/mol. It is classified as acutely toxic (H302) and causes skin/eye irritation (H315, H319) .
Ethyl 5-Oxopyrrolidine-3-Carboxylate
  • Molecular Formula: C₇H₁₁NO₃
  • Key Features : Ketone shifted to C4.
  • Properties : The altered oxo position reduces intramolecular hydrogen bonding opportunities compared to the C4-oxo analog. It serves as a precursor for peptidomimetics .
Ethyl 3-Oxopyrrolidine-1-Carboxylate
  • Molecular Formula: C₇H₁₁NO₃
  • CAS : 14891-10-2
  • Key Features : Ketone at C3 and ester at N1.

Table 1: Pyrrolidine Derivatives Comparison

Compound Molecular Formula CAS Number Molecular Weight Key Structural Features Hazards
Ethyl 4-oxopyrrolidine-3-carboxylate C₇H₁₁NO₃ 916814-29-4 157.17 C4-oxo, C3-ester None specified
Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate C₉H₁₅NO₃ 90609-07-7 185.22 C4-dimethyl, C2-oxo H302, H315, H319
Ethyl 5-oxopyrrolidine-3-carboxylate C₇H₁₁NO₃ 157.17 C5-oxo None specified

Heterocyclic Variants: Piperidine and Pyridine Derivatives

Ethyl 4-Oxo-1-Piperidinecarboxylate
  • Molecular Formula: C₈H₁₃NO₃
  • Key Features : Six-membered piperidine ring with C4-oxo and N1-ester.
  • Properties : Larger ring size increases conformational flexibility, favoring interactions with larger biological targets like proteases .
Ethyl 4-Oxo-1,4-Dihydropyridine-3-Carboxylate
  • Molecular Formula: C₈H₉NO₃
  • Key Features : Planar dihydropyridine ring with conjugated double bonds.
  • Properties : Forms 1D chains via bifurcated N–H⋯(O,O) hydrogen bonds, enhancing crystallinity .

Table 2: Heterocyclic Analogs

Compound Molecular Formula Ring Size Key Features Applications
Ethyl 4-oxo-1-piperidinecarboxylate C₈H₁₃NO₃ 6-membered Piperidine, C4-oxo Enzyme inhibitor synthesis
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate C₈H₉NO₃ 6-membered Dihydropyridine, planar Crystal engineering

Functional Group Modifications: Ester and Ketone Positioning

  • Ethyl 3-Oxopyrrolidine-1-Carboxylate (CAS 14891-10-2): The N1-ester group limits hydrogen-bond donor capacity, making it less polar than the C3-ester analog .
  • Ethyl 4-Oxo-4H-Pyran-2-Carboxylate (CAS 1551-45-7): A six-membered unsaturated lactone (pyran) with distinct reactivity in Diels-Alder reactions .

Key Insights

  • Steric and Electronic Effects : Methyl substitutions (e.g., 4,4-dimethyl) increase steric bulk and toxicity risks , while oxo positioning alters hydrogen-bonding patterns and solubility.
  • Ring Size : Piperidine derivatives offer greater conformational flexibility than pyrrolidines, impacting binding affinity in drug design .
  • Applications : The target compound’s balance of reactivity and stability makes it preferred for pharmaceuticals, whereas planar dihydropyridines suit materials science .

Biological Activity

Ethyl 4-oxopyrrolidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8_8H13_13NO3_3
  • Molecular Weight : 171.19 g/mol

The compound features a pyrrolidine ring with a carbonyl group and an ethyl ester functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's functional groups allow it to form hydrogen bonds, ionic interactions, or covalent bonds with target molecules, influencing their activity. This mechanism is crucial in applications such as enzyme inhibition and receptor modulation.

Biological Activities

  • Antimicrobial Activity :
    This compound has shown promising antimicrobial properties. In studies, it has been evaluated against various bacterial strains, demonstrating significant inhibition of growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
  • Enzyme Inhibition :
    The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit neuraminidase, an enzyme critical for viral replication in influenza viruses, thereby reducing viral cytopathogenic effects in cell cultures .
  • Receptor Binding :
    Research indicates that this compound can bind to specific receptors, modulating their activity. This property makes it a candidate for further investigation in therapeutic applications targeting receptor-mediated pathways.

Case Study 1: Antiviral Activity

In a study focused on antiviral compounds, this compound was tested for its effects on influenza virus neuraminidase. The results indicated a substantial reduction in viral cytopathogenicity at concentrations that were non-toxic to host cells, establishing its potential as an antiviral agent .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against MRSA and other Gram-positive bacteria, highlighting its potential for development into a therapeutic agent .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/PathwayObserved EffectReference
AntimicrobialMRSASignificant growth inhibition
Enzyme InhibitionInfluenza Virus NeuraminidaseReduced viral replication
Receptor ModulationVarious receptorsAltered activity

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-oxopyrrolidine-3-carboxylate
Reactant of Route 2
Ethyl 4-oxopyrrolidine-3-carboxylate

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